1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Overview
Description
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of the 1H-pyrrolo[2,3-b]pyridine class of compounds .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is represented by the formula C8H6N2O2 . The InChI code for this compound is 1S/C8H6N2O2/c11-8(12)6-4-10-7-1-2-9-3-5(6)7/h1-4,10H,(H,11,12) .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their reactivity and potential applications in various fields . For instance, they have been evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid include a molecular weight of 162.15 . It is a solid at room temperature .Scientific Research Applications
Cancer Therapy
1H-pyrrolo[2,3-b]pyridine derivatives have been found to be potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Treatment of Diseases of the Nervous System
Pyrrolo[3,4-c]pyridines have been studied as potential treatments for diseases of the nervous system . The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Treatment of Immune System Disorders
Pyrrolo[3,4-c]pyridines have also been found to have potential applications in the treatment of immune system disorders . Their structural similarity to DNA bases could explain their effectiveness in this field .
Antidiabetic Applications
1H-pyrrolo[2,3-c]pyridine derivatives have been found to have antidiabetic properties . They have been shown to reduce blood glucose levels, which could make them useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and type 1 diabetes .
Antimycobacterial Applications
Pyrrolo[3,4-c]pyridines have been found to have antimycobacterial activities . This could make them useful in the treatment of diseases caused by mycobacteria .
Antiviral Applications
Pyrrolo[3,4-c]pyridines have also been found to have antiviral activities . This could make them useful in the treatment of various viral infections .
Safety And Hazards
The safety information for 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid includes several hazard statements: H302, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .
Future Directions
properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-3-10-7-4-9-2-1-5(6)7/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZICFJZCPFIGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496995 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
CAS RN |
67058-74-6 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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